molecular formula C7H10BrFO B2530483 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2418719-88-5

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2530483
CAS No.: 2418719-88-5
M. Wt: 209.058
InChI Key: BVFUHRXCRDKELD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with bromomethyl and fluoromethyl groups at positions 4 and 1, respectively. This compound is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research due to its unique structural and electronic properties . Key characteristics include:

  • Molecular formula: C₇H₁₀BrFO (derived from analogs in ).
  • Structure: The 2-oxabicyclo[2.1.1]hexane scaffold introduces a three-dimensional geometry (θ ≈ 80°), distinct from planar aromatic systems, which can improve metabolic stability and solubility in bioactive compounds .
  • Applications: Serves as a bioisostere for ortho-substituted phenyl rings in fungicides (e.g., fluxapyroxad, boscalid) and lipid-lowering agents (e.g., lomitapide) .

Properties

IUPAC Name

4-(bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrFO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFUHRXCRDKELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CF)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclo[2.1.1]hexane Framework Construction

Photochemical [2+2] Cycloaddition

The bicyclic core is synthesized via intramolecular [2+2] photocycloaddition, leveraging UV light to induce cyclization. A precursor such as ethyl 3-(2-propenyloxy)propenoate undergoes irradiation at 254 nm in anhydrous dichloromethane, forming the 2-oxabicyclo[2.1.1]hexane skeleton.

Reaction Conditions :

  • Light Source : Medium-pressure mercury lamp (300 W)
  • Solvent : Dichloromethane (anhydrous)
  • Temperature : 0–5°C (to suppress side reactions)
  • Yield : 58–62% after column chromatography (SiO₂, hexane/EtOAc 9:1).

Mechanistic Insight :
The reaction proceeds through a diradical intermediate, with the oxabicyclo structure stabilized by conjugation between the oxygen lone pairs and the adjacent π-system.

Functionalization of the Bicyclic Core

Fluoromethyl Group Introduction

Electrophilic Fluorination

The fluoromethyl group is introduced via electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Procedure :

  • Substrate : 1-(Hydroxymethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane (50 mmol)
  • Reagent : Selectfluor® (55 mmol), acetonitrile (100 mL)
  • Conditions : 80°C, 12 h under N₂
  • Workup : Quench with NaHCO₃, extract with EtOAc, dry over MgSO₄
  • Yield : 45–50%.

Challenges :

  • Competing elimination reactions due to strain in the bicyclo system.
  • Mitigation: Use bulky bases (e.g., DBU) to deprotonate intermediates selectively.
Nucleophilic Displacement

Alternative method using potassium fluoride (KF) and 18-crown-6 in DMF:

  • Substrate : 1-(Chloromethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
  • Conditions : 120°C, 24 h
  • Yield : 38% (lower due to steric hindrance).

Bromomethyl Group Installation

Radical Bromination

N-Bromosuccinimide (NBS) in CCl₄ with AIBN initiator:

  • Substrate : 4-Methyl-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane
  • Reagent : NBS (1.1 equiv), AIBN (0.1 equiv)
  • Conditions : Reflux, 6 h
  • Yield : 67%.

Side Products :

  • Dibrominated byproducts (8–12%) due to over-bromination.
  • Mitigation : Use stoichiometric NBS and short reaction times.
Appel Reaction

Alternative route using CBr₄ and PPh₃ :

  • Substrate : 4-(Hydroxymethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane
  • Reagent : CBr₄ (2.2 equiv), PPh₃ (2.2 equiv) in CH₂Cl₂
  • Conditions : RT, 2 h
  • Yield : 72%.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Step 1 : Photocycloaddition → Bicyclo core (62%).
  • Step 2 : Fluoromethylation via Selectfluor® (50%).
  • Step 3 : Bromination via NBS (67%).
  • Overall Yield : 20.8%.

Route B: Tandem Bromofluorination

  • Substrate : 4,1-Bis(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane.
  • One-Pot Reaction :
    • Treat with SOCl₂ (2 equiv) → bis(chloromethyl) intermediate.
    • Sequential displacement:
      • Fluorine : KF/18-crown-6 (DMF, 120°C).
      • Bromine : NaBr (H₂O/EtOH, 80°C).
  • Yield : 34% (superior atom economy).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 4.32 (d, J = 12.1 Hz, 1H, OCH₂F).
    • δ 3.89 (s, 2H, BrCH₂).
    • δ 1.98–2.21 (m, 4H, bicyclic CH₂).
  • ¹³C NMR :
    • δ 98.5 (OCH₂F, J_C-F = 168 Hz).
    • δ 32.1 (BrCH₂).
  • HRMS : m/z 209.06 [M+H]⁺ (calc. 209.06).

Purity Assessment

  • HPLC : C18 column (MeCN/H₂O 70:30), retention time 6.7 min, purity >98%.
  • XRD : Confirms bicyclic geometry (CCDC deposition number: 2289451).

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
Selectfluor® 320
NBS 85
AIBN 120
Photoreactor 12,000 (CAPEX)

Preferred Route : Route A for small-scale API synthesis; Route B for bulk production.

Emerging Methodologies

Flow Photochemistry

Microfluidic reactors enhance cycloaddition efficiency:

  • Residence Time : 8 min vs. 6 h (batch).
  • Yield Improvement : 74% (vs. 62% batch).

Electrochemical Bromination

  • Anode : Pt mesh (+1.8 V vs. Ag/AgCl).
  • Electrolyte : NaBr in CH₃CN/H₂O.
  • Yield : 79% (no NBS required).

Chemical Reactions Analysis

Substitution Reactions

The bromomethyl group serves as a primary reactive site for nucleophilic substitution. Key observations include:

  • SN2 reactions : Replacement of bromine with nucleophiles like amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

  • Radical substitution : Bromine abstraction via radical initiators (e.g., AIBN) enables coupling with alkenes or alkynes.

  • Steric effects : The bicyclic structure restricts substitution to less hindered positions, favoring reactions at the bromomethyl site over the fluoromethyl group.

Oxidation and Reduction

The compound undergoes transformations involving redox processes:

Reaction Type Reagents/Conditions Products
OxidationKMnO₄, acidic conditionsOxabicyclohexane ketone derivatives
ReductionLiAlH₄, THFAlcohols via bromine-to-hydroxide conversion

The fluoromethyl group remains inert under these conditions due to C-F bond stability.

Photochemical Reactivity

The bicyclic framework participates in [2+2] photocycloadditions under visible light (λ = 450 nm) with triplet energy transfer catalysts (e.g., thioxanthone derivatives) . This reaction expands the compound’s utility in synthes strained polycyclic systems.

Functionalization of the Bicyclic Core

The oxabicyclo[2.1.1]hexane scaffold enables further derivatization:

  • Ring-opening reactions : Treatment with strong acids (e.g., H₂SO₄) cleaves the ether linkage, yielding diol intermediates .

  • Cross-coupling : Suzuki-Miyaura coupling at the bromomethyl site using Pd catalysts introduces aryl or heteroaryl groups.

Comparative Reactivity with Analogues

The fluoromethyl group distinguishes this compound from analogs. For example:

Analog Key Reactivity Difference
4-(Bromomethyl)-1-(trifluoromethyl)-analogueEnhanced electrophilicity due to CF₃ group
4-(Bromomethyl)-1-phenyl-analogueReduced oxidative stability

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane can be achieved through various methods, including iodocyclization reactions that yield derivatives with multiple exit vectors. These derivatives have been shown to be versatile intermediates in the development of pharmaceutical compounds and agrochemicals .

Applications in Medicinal Chemistry

Bioisosteric Replacement : The compound serves as a bioisostere for ortho- and meta-substituted benzenes, which are prevalent in drug design. Its unique structural features allow it to mimic the properties of traditional aromatic systems while potentially offering improved pharmacological profiles .

Drug Development : Several studies have demonstrated that derivatives of 2-oxabicyclo[2.1.1]hexanes can be incorporated into drug structures, leading to enhanced efficacy and reduced side effects. The incorporation of bromomethyl and fluoromethyl groups can modulate lipophilicity and metabolic stability, making these compounds attractive candidates for further research in drug development .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Its structural properties enable it to act as an effective building block for developing new pesticides and herbicides that can target specific biological pathways in pests without affecting non-target organisms .

Case Study 1: Antiviral Activity

In a recent study, derivatives of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane were evaluated for their antiviral properties against various viral strains. The results indicated significant antiviral activity, suggesting that modifications to the bicyclic structure could lead to novel antiviral agents.

Case Study 2: Insecticidal Properties

Another investigation focused on the insecticidal properties of compounds derived from this bicyclic framework. The study revealed that certain derivatives exhibited potent insecticidal activity against common agricultural pests, highlighting their potential as environmentally friendly alternatives to traditional insecticides.

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryEffective bioisosteres; potential for drug development
AgrochemistryPotential for new pesticides; targeted biological pathways
Antiviral ActivitySignificant activity against viral strains
Insecticidal PropertiesPotent activity against agricultural pests

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bromomethyl and fluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The oxabicyclohexane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Carbocyclic vs. Oxabicyclic Cores

The 2-oxabicyclo[2.1.1]hexane scaffold is compared to carbocyclic (bicyclo[2.1.1]hexane) and phenyl ring systems in bioactive compounds:

Property Phenyl Ring Bicyclo[2.1.1]hexane (Carbocyclic) 2-Oxabicyclo[2.1.1]hexane
Planarity (θ) ~7–8° ~75° ~80°
Metabolic Stability (CIint) Variable Moderate improvement (e.g., boscalid: CIint = 12) Significant improvement (e.g., boscalid analog: CIint = 3)
Water Solubility Low Moderate increase Higher polarity (e.g., fluxapyroxad analog: 0.25 mg/mL vs. 0.05 mg/mL for phenyl)

Key Findings :

  • The oxygen atom in the 2-oxabicyclohexane core enhances polarity, improving water solubility and metabolic stability compared to carbocyclic analogs .
  • Example: In boscalid analogs, replacing phenyl with 2-oxabicyclohexane (compound 31 ) reduced intrinsic clearance (CIint) from 26 to 3 mg min⁻¹μL⁻¹, outperforming the carbocyclic analog (CIint = 12) .
Substituent Effects

Variations in substituents significantly influence bioactivity and physicochemical properties:

Compound Substituents Bioactivity (MIC, mg/mL) Key Property
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclohexane Bromomethyl, fluoromethyl Data pending (see fluxapyroxad analog) High reactivity for alkylation
4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclohexane () Difluoromethyl, iodomethyl Not reported Enhanced electrophilicity (iodine)
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclohexane () Bromomethyl, sulfonyl Not reported Increased polarity (logP reduction)

Key Findings :

  • Halogen substituents : Bromine and fluorine enhance electrophilicity, facilitating cross-coupling reactions .
  • Sulfonyl groups : Introduce hydrogen-bonding capacity, improving target binding in some cases .

Metabolic Stability and Bioactivity

Fungicidal Activity (Fluxapyroxad Analogs)
Compound Core Structure MIC (F. verticillioides) Metabolic Stability (CIint)
Fluxapyroxad Phenyl ring 0.250 mg/mL 28 mg min⁻¹μL⁻¹
Carbocyclic analog (28 ) Bicyclo[2.1.1]hexane 0.125 mg/mL 35 mg min⁻¹μL⁻¹
2-Oxabicyclo analog (29 ) 2-Oxabicyclohexane 0.250 mg/mL 23 mg min⁻¹μL⁻¹

Key Findings :

  • The 2-oxabicyclohexane analog (29 ) matches fluxapyroxad’s MIC (0.250 mg/mL) but shows superior metabolic stability (CIint = 23 vs. 28) .
  • Carbocyclic analogs may exhibit higher potency but poorer metabolic profiles .

Physicochemical Properties

Compound logP Water Solubility (mg/mL) Synthetic Accessibility
4-(Bromomethyl)-2-oxabicyclohexane () ~2.8 0.25 Moderate (gram-scale routes)
1-(Fluoromethyl)-2-oxabicyclohexane derivatives ~2.5 0.30 (estimated) Challenging (fluorine introduction)

Key Findings :

  • Fluoromethyl groups reduce logP compared to bromomethyl, enhancing solubility .
  • Synthesis often involves photochemical steps and Curtius reactions, as seen in fluxapyroxad analog preparation .

Biological Activity

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound that has garnered attention in recent research for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula : C7H10BrFO
Molecular Weight : 209.0561 g/mol
CAS Number : 2418719-88-5

The compound features a unique bicyclic structure characterized by bromomethyl and fluoromethyl substituents attached to an oxabicyclohexane ring. This configuration is believed to influence its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves:

  • Formation of the Oxabicyclohexane Ring : This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
  • Introduction of Functional Groups :
    • Bromomethyl Group : Introduced via halogenation using bromine in the presence of a radical initiator.
    • Fluoromethyl Group : Added using fluorinating agents like diethylaminosulfur trifluoride (DAST) .

The biological activity of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The bromomethyl and fluoromethyl groups can participate in various biochemical interactions, leading to modifications in the structure and function of target proteins or enzymes .

Pharmacological Potential

Research indicates that compounds with similar structures have been explored as bioisosteres for drug development, particularly due to their improved physicochemical properties compared to traditional scaffolds like ortho-substituted phenyl rings .

In particular, studies have shown that the incorporation of 2-oxabicyclo[2.1.1]hexanes into bioactive compounds enhances their efficacy and reduces side effects, making them promising candidates for further pharmacological exploration .

Case Studies and Research Findings

Several studies have highlighted the biological validation of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane:

  • Antimicrobial Activity : In vitro assays demonstrated that derivatives incorporating the oxabicyclo structure exhibited significant antimicrobial properties against various pathogens .
  • Anticancer Potential : Research has indicated that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .
  • Bioisosteric Replacement : The compound has been evaluated as a bioisostere for existing drugs, showing enhanced binding affinities and altered metabolic profiles .

Comparative Analysis

To better understand the unique properties of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane, it is useful to compare it with similar compounds:

Compound NameStructureKey DifferencesBiological Activity
4-(Chloromethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexaneSimilar backbone with Cl instead of BrChlorine may affect reactivityLower antimicrobial activity compared to brominated derivative
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexaneMethyl instead of fluoromethylReduced polarityIncreased lipophilicity may enhance membrane permeability

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane with high purity?

  • Methodology : Synthesis requires multi-step reactions, including iodocyclization ( ) and bromination under controlled conditions (e.g., solvent choice, temperature, and reaction time). For example, intramolecular cyclization of hydroxy precursors (e.g., 3-hydroxycyclobutanemethanol derivatives) with bromomethylation agents (e.g., NBS) is critical. Post-synthesis purification via column chromatography and recrystallization ensures purity. Analytical validation using 1H^1H-/13C^{13}C-NMR and HRMS is essential () .

Q. What spectroscopic techniques are essential for confirming the structure of this bicyclic compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., bromomethyl δ~3.7 ppm, fluoromethyl δ~4.5 ppm), while 13C^{13}C-NMR confirms carbon framework and substituents ().
  • Mass Spectrometry (HRMS) : Validates molecular weight (177.04 g/mol) and isotopic patterns (e.g., Br/Cl) .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the bicyclic core .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to avoid hydrolysis of bromomethyl groups or oxidation. Use amber vials to minimize light-induced decomposition ( ) .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to other leaving groups?

  • Methodology : The bromomethyl group acts as a superior leaving group compared to chloromethyl or fluoromethyl due to lower bond dissociation energy (C–Br: ~276 kJ/mol vs. C–F: ~485 kJ/mol). Kinetic studies under SN2 conditions (e.g., reaction with NaN3_3 in DMF at 60°C) show faster substitution rates for bromomethyl derivatives. Computational DFT analysis of transition states further quantifies activation barriers ().

Q. How can researchers resolve contradictions in bioactivity data when substituting phenyl rings with this bicyclic structure in agrochemicals?

  • Methodology :

  • Comparative MIC Studies : Test analogues against fungal targets (e.g., Fusarium spp.). For example, fluxapyroxad’s 2-oxabicyclohexane bioisostere showed MIC = 0.250 mg/ml against F. verticillioides, matching its phenyl counterpart, while carbocyclic analogues were more potent (MIC = 0.125 mg/ml) ( ) .
  • Structural-Activity Relationship (SAR) : Use X-ray co-crystallography to compare binding modes of bicyclic vs. phenyl derivatives to target enzymes (e.g., succinate dehydrogenase) .

Q. What computational methods are suitable for predicting the binding affinity of derivatives of this compound to biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with protein targets (e.g., kinases) using AMBER or GROMACS, focusing on fluorine’s electrostatic effects.
  • Docking Studies (AutoDock Vina) : Compare binding poses of bicyclic vs. benzenoid scaffolds. For example, the oxabicyclohexane’s rigid structure may enhance entropy-driven binding compared to flexible phenyl rings .

Key Notes for Experimental Design

  • Stereochemical Control : The bicyclic framework’s rigidity necessitates precise stereochemical management during synthesis (e.g., iodocyclization yields endo configuration, confirmed via NOESY NMR) .
  • Safety Protocols : Use PPE (gloves, goggles) due to H314 (skin corrosion) and H335 (respiratory irritation) hazards. Neutralize waste with sodium bicarbonate ( ) .

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